6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDGUNJWYZVXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination via Lithium Diisopropylamide (LDA)
A widely reported method involves iodination of 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using LDA and iodine. The procedure entails:
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Deprotonation : LDA (2.2 equiv) and TMEDA (1.1 equiv) in THF at −78°C deprotonate the C2 position.
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Iodination : Addition of iodine (1.1 equiv) at −78°C, followed by warming to room temperature, yields 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
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Deprotection : Removal of the phenylsulfonyl group via hydrolysis under basic conditions (e.g., KOH/MeOH) furnishes the target compound.
Key Data :
Regioselectivity Challenges and Solutions
Regioselective iodination at C2 is critical. Competing reactions at C3/C5 are mitigated by:
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Protecting Groups : N1-sulfonylation (e.g., phenylsulfonyl) directs iodination to C2 by steric and electronic effects.
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Temperature Control : Maintaining −78°C minimizes polysubstitution.
Multi-step Synthesis via Cyclization
Cyclization of Halogenated Pyridine Derivatives
A scalable route begins with 4-chloro-2-aminopyridine:
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Sulfonylation : Treatment with benzenesulfonyl chloride in acetone/K2CO3 yields 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Advantages :
Alternative Cyclization Pathways
Patents disclose methods using Sonogashira coupling followed by base-mediated cyclization:
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Alkyne Coupling : 4-Chloro-2-bromopyridine reacts with tert-butyl acetylene under Pd catalysis.
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Cyclization : KOtBu induces ring closure to form the pyrrolopyridine core.
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Iodination : Electrophilic iodination (I2, CuI) introduces the iodine substituent.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids couple with 6-chloro-2-iodo derivatives to introduce functional groups:
Buchwald-Hartwig Amination
Introduces amines at C2 post-iodination:
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| LDA-mediated Iodination | 68–72% | High (C2 >90%) | Industrial |
| Cyclization + Iodination | 58% | Moderate | Pilot-scale |
| Pd-Catalyzed Coupling | 45–60% | Variable | Lab-scale |
Optimization Insights :
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Solvent Choice : THF outperforms DMF in LDA-mediated reactions (higher yields, fewer byproducts).
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Catalyst Screening : PdCl2(dppf) enhances coupling efficiency in Suzuki reactions.
Industrial-scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is its role as a precursor in the synthesis of kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, particularly fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's ability to inhibit FGFRs has been linked to its potential in cancer therapy, where it can prevent the activation of pathways that promote tumor growth and survival.
Structure-Based Drug Design
Research has demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, can be designed to enhance oral bioavailability and selectivity towards specific molecular targets. For example, structure-based drug design has led to the development of potent inhibitors that stabilize inactive conformations of target kinases, demonstrating favorable pharmacokinetic profiles in preclinical models .
Biological Studies
Probes for Biological Pathways
The compound is utilized in the development of molecular probes that facilitate the study of biological pathways and interactions. Its unique structure allows researchers to explore various biochemical mechanisms, particularly those related to cancer cell proliferation and apoptosis induction. Assays measuring these cellular effects have shown promising results, indicating its utility in biological research.
Material Science
Organic Semiconductors
In material science, this compound is employed in the synthesis of organic semiconductors. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The compound's ability to form stable films contributes to its effectiveness in these applications.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Precursor for kinase inhibitors targeting FGFRs; potential cancer therapy agent |
| Biological Studies | Development of molecular probes for studying biological pathways; assays for cell proliferation |
| Material Science | Synthesis of organic semiconductors; applications in electronics and optoelectronics |
Case Studies
-
FGFR Inhibition Studies
- A study demonstrated that this compound effectively inhibits FGFR activity in various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell proliferation at nanomolar concentrations, highlighting its therapeutic potential in oncology.
- Synthesis and Characterization
-
Material Applications
- Investigations into the use of this compound in organic semiconductor fabrication have shown promising results in enhancing device performance due to its favorable electronic properties. This application is particularly relevant for developing next-generation electronic materials.
Mechanism of Action
The mechanism of action of 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the active site of the receptor, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Isomerism
The position of halogen substituents and the isomerism of the pyrrolopyridine core critically influence reactivity and applications. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Core Isomerism : Pyrrolo[3,2-b]pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrrolo[2,3-b]pyridine isomers due to differences in nitrogen positioning .
- Halogen Positioning: Iodine at C2 (target compound) vs. C6 () alters reactivity in cross-coupling; iodine at C2 is more reactive in Sonogashira or Negishi couplings .
- Steric Effects : Methyl groups (e.g., in ’s compound) reduce accessibility for further substitutions compared to halogen-only analogs .
Pharmacological Potential
Substituted pyrrolopyridines are frequently explored as kinase inhibitors or anticancer agents. For example:
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid () and its ester derivatives are precursors for prodrugs targeting metabolic enzymes .
- Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate () shows research use in structure-activity relationship studies, underscoring the importance of ester groups in modulating solubility and bioavailability .
The target compound’s iodine substituent may enhance binding to hydrophobic kinase pockets, similar to patented substituted pyrrolo[3,2-b]pyridines () .
Research Findings and Data Tables
Table 2: Comparative Reactivity in Cross-Coupling
Biological Activity
6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes and receptors.
The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs). These receptors are crucial for regulating cell proliferation and differentiation. Inhibition of FGFRs can lead to significant effects on tumor growth and metastasis, making this compound a candidate for cancer therapy .
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown potent inhibition of the HGF/MET signaling pathway, which is implicated in several types of cancers. The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50% .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the pyrrolopyridine core. For example, variations in halogenation patterns and functional groups significantly influence the biological potency of these compounds. The presence of a chloro group at position 6 and an iodo group at position 2 appears to enhance the inhibitory activity against FGFRs, with some derivatives showing IC50 values in the nanomolar range .
Case Studies
- FGFR Inhibition : A series of pyrrolo[3,2-b]pyridine derivatives were evaluated for their ability to inhibit FGFR1, FGFR2, and FGFR3. Among these compounds, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating strong potential for therapeutic application in cancers driven by aberrant FGFR signaling .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cells (4T1), significantly inhibiting their proliferation and migration. This suggests that these compounds may serve as effective agents in targeted cancer therapy .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 Value (nM) | Effect on Cell Line |
|---|---|---|---|
| This compound | FGFR1 | 7 | Inhibits proliferation |
| This compound | FGFR2 | 9 | Induces apoptosis |
| Derivative X | HGF/MET Pathway | 30 | Cytotoxicity in cancer cells |
| Derivative Y | Other Kinases | 105 | Lower activity compared to X |
Q & A
Basic: What are the established synthetic routes for 6-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step halogenation and cyclization reactions starting from pyrrolopyridine precursors. Key steps include:
- Halogen introduction : Sequential substitution reactions to position chlorine and iodine at the 6- and 2-positions, respectively.
- Cyclization : Acid- or base-catalyzed ring closure under controlled temperature and solvent conditions.
Optimization strategies include: - Continuous flow reactors : To maintain consistent reaction parameters (e.g., temperature, residence time) and improve reproducibility .
- Catalyst screening : Transition metals like Pd or Cu may enhance coupling efficiency in halogenation steps.
Yield optimization requires careful monitoring of reaction intermediates via HPLC or TLC.
Basic: Which analytical techniques are critical for characterizing this compound, and how is crystallographic data analyzed?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. The iodine atom’s electron-withdrawing effect downfield-shifts adjacent protons.
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and halogen bonding patterns. For example, the C–I bond length (~2.10 Å) and Cl···N non-covalent interactions can be quantified .
- Mass spectrometry (HRMS) : Validates molecular weight (278.48 g/mol) and isotopic patterns from chlorine/iodine .
Advanced: What is the hypothesized mechanism of kinase inhibition by this compound, and how is binding affinity validated experimentally?
The compound likely acts as a competitive ATP-binding site inhibitor due to its structural mimicry of purine rings. Key validation methods:
- Kinase assays : Measure IC values using fluorescence-based or radiometric assays (e.g., ADP-Glo™).
- Crystallographic docking : Overlay the compound’s structure (from X-ray data) with kinase active sites (e.g., EGFR or BRAF) to identify key interactions (e.g., halogen bonding with hinge-region residues) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (K) to recombinant kinases .
Advanced: How do structural modifications, such as halogen repositioning, influence the structure-activity relationship (SAR) of pyrrolo[3,2-b]pyridine derivatives?
Comparative SAR studies highlight:
- Halogen position : 6-Chloro-2-iodo substitution maximizes kinase inhibition compared to analogs like 6-chloro-3-iodo (lower activity due to steric hindrance) or 6-bromo-2-iodo (weaker halogen bonding) .
- Electron-withdrawing effects : Iodine’s polarizability enhances binding to hydrophobic kinase pockets, while chlorine improves solubility.
- Data-driven design : Use computational tools (e.g., molecular dynamics simulations) to predict substituent effects on binding energy .
Advanced: How can crystallographic data resolve contradictions in reported biological activities of halogenated pyrrolopyridines?
Discrepancies in activity data may arise from:
- Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous forms) alter bioavailability. SHELXL refinement can identify lattice solvents affecting solubility .
- Conformational flexibility : X-ray structures reveal rotameric states impacting target engagement. For example, a planar vs. twisted pyrrolopyridine ring may affect kinase binding .
- Validation : Cross-reference crystallographic data with enzymatic assays to correlate solid-state structure with activity .
Advanced: What experimental strategies address low reproducibility in biological screening data for this compound?
- Batch consistency : Ensure synthetic batches are ≥97% pure (HPLC) and characterize polymorphic forms via PXRD .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines.
- Meta-analysis : Compare IC values across studies, accounting for variables like ATP concentration or cell passage number .
Advanced: How does this compound compare to nitro-substituted analogs in terms of reactivity and toxicity?
- Reactivity : Nitro groups (e.g., in 3-chloro-6-nitro analogs) increase electrophilicity, raising off-target risks. Iodo/chloro derivatives exhibit milder reactivity, favoring selective kinase inhibition .
- Toxicity : Nitro compounds often generate reactive oxygen species (ROS), whereas halogenated analogs show lower hepatotoxicity in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
